molecular formula C11H13NO3 B12055043 Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B12055043
M. Wt: 207.23 g/mol
InChI Key: PCKTVBHBJMSBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the reaction of 1H-indole-2-carboxylic acid with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies related to mitochondrial biogenesis and neurodegenerative diseases.

    Medicine: Potential therapeutic applications due to its role in synthesizing biologically active compounds.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its role as an intermediate in the synthesis of biologically active compounds. These compounds can interact with various molecular targets and pathways, including mitochondrial pathways and neuroprotective mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
  • 1,5,6,7-Tetrahydro-4H-indol-4-one
  • 4,5,6,7-Tetrahydroindole

Uniqueness

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its role in mitochondrial biogenesis and neuroprotection further distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 6-oxo-1,4,5,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h5,12H,2-4,6H2,1H3

InChI Key

PCKTVBHBJMSBDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CC(=O)CC2

Origin of Product

United States

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